Methyl 3-(triethylsilyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(triethylsilyl)prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a triethylsilyl group, which imparts unique properties to the molecule, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(triethylsilyl)prop-2-enoate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(triethylsilyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(triethylsilyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(triethylsilyl)prop-2-enoate involves its reactivity due to the presence of the triethylsilyl group. This group can act as a protecting group in various chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: A simpler ester without the triethylsilyl group.
Methyl methacrylate: Contains a methyl group instead of the triethylsilyl group.
Ethyl acrylate: Similar structure but with an ethyl group instead of the triethylsilyl group
Uniqueness
Methyl 3-(triethylsilyl)prop-2-enoate is unique due to the presence of the triethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it particularly useful in selective chemical transformations and as a protecting group in organic synthesis .
Properties
CAS No. |
101967-37-7 |
---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
methyl 3-triethylsilylprop-2-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
IINXEGBBKMWUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.